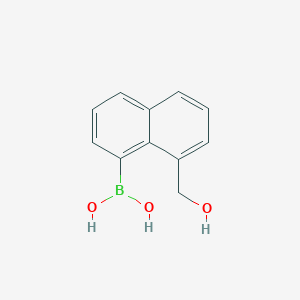
8-(Hydroxymethyl)naphthalene-1-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Hydroxymethyl)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a hydroxymethyl group at the 8-position and a boronic acid group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)naphthalene-1-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the direct borylation of 8-(Hydroxymethyl)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Hydroxymethyl)naphthalene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: 8-(Formyl)naphthalene-1-boronic acid or 8-(Carboxyl)naphthalene-1-boronic acid.
Reduction: 8-(Hydroxymethyl)naphthalene-1-borane.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
8-(Hydroxymethyl)naphthalene-1-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-(Hydroxymethyl)naphthalene-1-boronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various chemical and biological processes. The boronic acid group can also participate in transmetalation reactions, which are essential in cross-coupling reactions like the Suzuki-Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
8-(Hydroxymethyl)naphthalene: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
1,8-Dihydroxy naphthalene: Contains two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 8-(Hydroxymethyl)naphthalene-1-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable building block in organic synthesis.
Eigenschaften
Molekularformel |
C11H11BO3 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
[8-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13-15H,7H2 |
InChI-Schlüssel |
MGXCQVKDSXIRRG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C=CC=C2CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)
![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
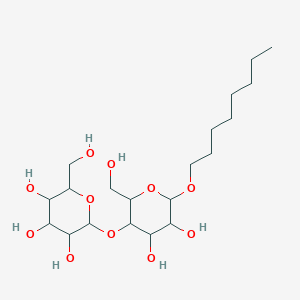
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
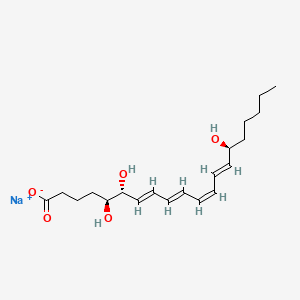
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
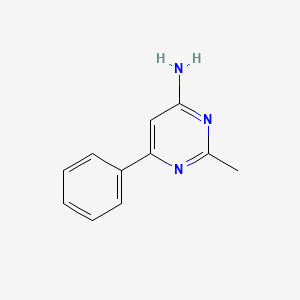
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
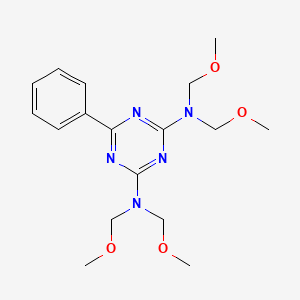
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
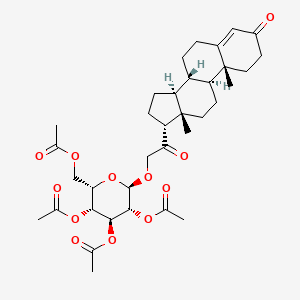
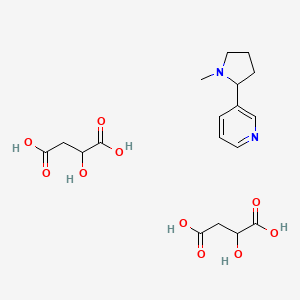
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
